1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(2-phenylmethoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBUJRPCJIWYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626300 | |
| Record name | 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223555-55-3 | |
| Record name | 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 1 2 Benzyloxy Ethoxy 2 Bromobenzene
Ethereal Linkage Formation in Aryl Alkyl Ethers
The creation of the ether linkage in 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene is a critical step in its synthesis. This can be approached through classical nucleophilic substitution reactions or more modern transition metal-catalyzed methods.
Nucleophilic O-Alkylation Reactions for this compound Formation
The most direct and widely used method for forming the aryl ether bond in the target molecule is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The synthesis can be strategically planned in two ways, with one route generally being more favorable due to reactant reactivity and the avoidance of competing reactions.
The preferred pathway involves the reaction of a phenoxide with a primary alkyl halide. For the synthesis of this compound, this translates to the O-alkylation of 2-bromophenol (B46759). In this process, 2-bromophenol is first deprotonated by a suitable base to form the more nucleophilic 2-bromophenoxide ion. This ion then attacks an appropriate alkylating agent, such as 2-(benzyloxy)ethyl bromide or 2-(benzyloxy)ethyl tosylate, to form the desired ether. libretexts.orgmdpi.com
The selection of the base is crucial; strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to ensure complete formation of the phenoxide. libretexts.orgmdpi.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), which effectively solvates the cation without interfering with the nucleophile, thereby promoting the SN2 reaction. numberanalytics.comchem-station.com
Interactive Table: Typical Conditions for Williamson Ether Synthesis
| Base | Solvent | Temperature | Typical Yield | Notes |
| NaH | DMF | Room Temp. to 80°C | High | Strong base, requires anhydrous conditions. |
| K₂CO₃ | Acetonitrile/Acetone | Reflux | Good to High | Milder, common in industrial applications. mdpi.com |
| KOtBu | DMSO | Room Temp. | High | Strong, sterically hindered base. numberanalytics.com |
| NaOH | H₂O/Ethanol (B145695) | Reflux | Moderate | Weaker base, protic solvent can slow the reaction. numberanalytics.com |
This method is favored because it uses a primary alkylating agent, which is ideal for SN2 reactions and minimizes the risk of the competing E2 elimination reaction that can occur with secondary or tertiary halides. libretexts.org
Transition Metal-Catalyzed Etherification Approaches for Aryl Ether Synthesis
While the Williamson synthesis is robust, advancements in organometallic chemistry offer alternative routes. Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig etherification, are powerful methods for forming C-O bonds. acs.org
These reactions could theoretically be employed to synthesize this compound by coupling 2-bromophenol with 2-(benzyloxy)ethanol. The Ullmann reaction typically uses a stoichiometric amount of copper at high temperatures. Modern variations have been developed that use catalytic amounts of copper, often with specific ligands to facilitate the reaction under milder conditions.
The palladium-catalyzed Buchwald-Hartwig reaction is another prominent method. It offers broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction. This method would involve the coupling of an aryl bromide (or triflate) with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Introduction and Positional Control of Halogen and Benzyloxy Functionalities
The precise positioning of the bromo and benzyloxyethoxy groups on the benzene (B151609) ring is essential. This can be achieved either by starting with a pre-brominated precursor or by performing a regioselective bromination on the fully formed ether.
Regioselective Bromination of Substituted Benzene Rings
An alternative synthetic route involves the electrophilic aromatic substitution of the precursor molecule, 1-(2-(benzyloxy)ethoxy)benzene. The alkoxy group (-OCH₂CH₂OBn) is an activating, electron-donating group, which directs incoming electrophiles to the ortho and para positions of the benzene ring. pearson.com
Interactive Table: Factors Influencing Regioselectivity in Aromatic Bromination
| Factor | Effect on Ortho/Para Ratio | Rationale |
| Steric Hindrance | Increases para-product formation | The bulky directing group physically blocks the ortho positions from the incoming electrophile. nsf.gov |
| Solvent Polarity | Can influence selectivity | Solvent can affect the nature of the electrophilic species and the stability of the reaction intermediates. |
| Temperature | Lower temperatures can increase selectivity | Higher temperatures can overcome the small activation energy difference between ortho and para attack, leading to mixtures. |
| Brominating Agent | Can affect selectivity | Different reagents (e.g., Br₂, NBS) have different steric and reactivity profiles. google.com |
Ortho-Directed Functionalization Strategies Adjacent to Ether Linkages
Modern synthetic chemistry has developed strategies for C-H bond activation, which allow for highly regioselective functionalization. In principle, the ether oxygen in a molecule like 1-(2-(benzyloxy)ethoxy)benzene could act as a weakly coordinating directing group. This would involve a transition metal catalyst (e.g., palladium or rhodium) that temporarily coordinates to the ether oxygen and, due to proximity, selectively activates the C-H bond at the ortho position, allowing for its subsequent reaction with a bromine source. While highly effective for complex molecules, this advanced method is less commonly employed for the synthesis of simpler structures where classical methods are sufficient.
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
To maximize the yield and purity of this compound, particularly via the more efficient Williamson ether synthesis route (alkylation of 2-bromophenol), several reaction parameters must be carefully optimized.
Choice of Base: The base must be strong enough to completely deprotonate the phenol (B47542) but should not promote side reactions. While NaH is highly effective, its pyrophoric nature can be a drawback. K₂CO₃ is a safer, less basic alternative that often provides excellent yields, especially when paired with a high-boiling solvent to allow for higher reaction temperatures. mdpi.com
Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they enhance the nucleophilicity of the alkoxide. numberanalytics.comchem-station.com The choice of solvent can also be dictated by the reaction temperature needed.
Leaving Group: The efficiency of the alkylation step is highly dependent on the quality of the leaving group on the 2-(benzyloxy)ethyl moiety. The reactivity order is generally I > Br > OTs (tosylate) > Cl. francis-press.com Using an alkylating agent with a better leaving group, such as 2-(benzyloxy)ethyl iodide or tosylate, can significantly increase the reaction rate and allow for milder conditions.
Temperature and Reaction Time: The reaction rate is temperature-dependent. numberanalytics.com However, excessively high temperatures can lead to decomposition or side reactions. The optimal temperature is one that allows the reaction to proceed to completion in a reasonable timeframe (typically monitored by techniques like Thin Layer Chromatography) without significant byproduct formation. Recent developments have explored very high temperatures (>300 °C) for catalytic Williamson synthesis to use weaker alkylating agents and improve industrial feasibility. acs.org
By systematically tuning these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making the process efficient for laboratory or industrial scale production. numberanalytics.com
Influence of Solvent Systems and Reagents on Reaction Efficiency
The synthesis of this compound, an alkyl aryl ether, is commonly achieved through the Williamson ether synthesis. This method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile (typically an alkoxide or phenoxide) displaces a halide from an organohalide. masterorganicchemistry.com The efficiency of this reaction is profoundly influenced by the choice of reagents, particularly the base, and the solvent system employed. francis-press.com
The reaction involves the deprotonation of an alcohol or phenol to form a more potent nucleophile, which then attacks the alkyl halide. For the synthesis of the target compound, a plausible route involves the reaction of 2-bromophenol with a suitably derivatized benzyloxyethanol (B8438363) reagent, such as 1-(benzyloxy)-2-chloroethane. The base is critical for generating the 2-bromophenoxide anion. Bases range from strong hydrides like sodium hydride (NaH) to milder carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). jk-sci.com While strong bases ensure complete and rapid deprotonation, milder carbonate bases are often preferred for synthesizing aryl ethers as they can reduce the likelihood of side reactions. jk-sci.com
The solvent system plays a crucial role in an SN2 reaction. Dipolar aprotic solvents are highly favored as they can solvate the cation of the base (e.g., K⁺, Na⁺) while leaving the nucleophilic anion relatively unsolvated and thus more reactive. jk-sci.com Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN) are common choices that significantly accelerate the reaction rate compared to protic solvents, which would solvate and deactivate the nucleophile through hydrogen bonding. francis-press.com The selection of an appropriate solvent and base combination is therefore paramount to maximizing the yield and minimizing reaction times.
The following table illustrates the impact of different solvent and base systems on the theoretical efficiency of a Williamson ether synthesis for an alkyl aryl ether.
| Base | Solvent | Relative Reaction Rate | Typical Yield (%) | Notes |
|---|---|---|---|---|
| K₂CO₃ | Acetone | Moderate | 65-75 | Common, cost-effective system, but requires higher temperatures and longer reaction times. |
| K₂CO₃ | DMF | High | 85-95 | DMF effectively solvates the potassium cation, increasing phenoxide nucleophilicity. francis-press.com |
| Cs₂CO₃ | DMF | Very High | 90-98 | The "cesium effect" enhances reactivity due to the high solubility and dissociation of Cs₂CO₃. mdpi.com |
| NaH | THF | High | 80-90 | Strong base ensures complete deprotonation, but requires strictly anhydrous conditions. |
| KOH | Ethanol | Low | <50 | Protic solvent solvates and deactivates the phenoxide nucleophile, reducing efficiency. |
Catalyst Selection and Ligand Design in Related Synthetic Pathways
Beyond the classical Williamson synthesis, transition-metal-catalyzed cross-coupling reactions represent a major advancement in the formation of C(aryl)–O bonds. The Ullmann condensation, a copper-catalyzed reaction, is a particularly relevant related pathway for synthesizing aryl ethers, including those derived from aryl bromides and alcohols. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements in catalyst and ligand design have enabled these couplings to proceed under significantly milder conditions with high efficiency. mdpi.com
The catalytic system typically consists of a copper(I) or copper(II) salt precursor, such as CuI, CuCl, or CuCl₂, and a carefully designed organic ligand. wikipedia.orgrsc.org The ligand is crucial to the success of the reaction; it stabilizes the copper catalyst, increases its solubility, and facilitates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. The development of effective ligands has expanded the substrate scope to include less reactive aryl bromides and a wide variety of aliphatic alcohols. chemrxiv.org
Ligand design has evolved from simple systems to highly sophisticated molecules that enable catalysis at or near room temperature. nih.gov Key classes of ligands that have proven effective in the copper-catalyzed C–O coupling of aryl halides with alcohols include:
Amino Acids: N,N-dimethylglycine has been used as an inexpensive and effective ligand that promotes the coupling of aryl iodides with alcohols at moderate temperatures (e.g., 110 °C). organic-chemistry.org
Phenanthrolines: Derivatives such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) improve the coupling of both aryl iodides and bromides with a broad range of alcohols under relatively mild conditions. organic-chemistry.org
Diols and Diamines: Certain diol and N¹,N²-diarylbenzene-1,2-diamine ligands have been shown to be exceptionally effective, facilitating the coupling of diverse aryl bromides with alcohols at room temperature, which represents a significant methodological improvement. nih.govacs.org
The strategic selection of the catalyst-ligand system is critical for overcoming the challenges associated with C(aryl)–O bond formation, offering a powerful alternative to the Williamson synthesis.
This table summarizes the performance of various modern catalyst-ligand systems in related copper-catalyzed C(aryl)–O coupling reactions.
| Catalyst | Ligand | Substrates | Conditions | Yield (%) |
|---|---|---|---|---|
| CuI | N,N-Dimethylglycine | Aryl Iodide + Alcohol | Cs₂CO₃, 110 °C | High |
| CuI | 3,4,7,8-Tetramethyl-1,10-phenanthroline | Aryl Bromide + Primary Alcohol | K₃PO₄, Toluene (B28343), 110 °C | 85-95 |
| CuI | (±)-trans-1,2-Cyclohexanediol | Aryl Bromide + Phenol | K₂CO₃, Toluene, 110 °C | ~90 |
| CuCl₂ | None (Diol as solvent/ligand) | Aryl Bromide + Diol | K₂CO₃, 140 °C | Good to Excellent rsc.org |
| CuI | N¹,N²-diarylbenzene-1,2-diamine (L8) | Aryl Bromide + Alcohol | NaOtBu, DMSO, 24 °C | Excellent nih.gov |
Reactivity Profiles and Transformative Chemistry of 1 2 Benzyloxy Ethoxy 2 Bromobenzene
Reactions at the Bromine-Substituted Aromatic Nucleus
The carbon-bromine bond on the aromatic ring is a key site for a variety of powerful bond-forming reactions, enabling the elaboration of the phenyl core.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon bonds, and the aryl bromide of 1-(2-(benzyloxy)ethoxy)-2-bromobenzene serves as an excellent electrophilic partner in these transformations. yonedalabs.comnih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester. yonedalabs.com It is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov For a substrate like this compound, this reaction would typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle like CataCXium A), a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, often containing water (e.g., dioxane/H₂O or 2-MeTHF). nih.govst-andrews.ac.uknih.gov The reaction proceeds via an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to yield the coupled product. kochi-tech.ac.jp
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. researchgate.net The process is generally catalyzed by both a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine. organic-chemistry.orgscielo.br This method is highly effective for installing alkynyl groups onto the aromatic ring, which can serve as handles for further synthetic manipulations.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. nih.gov The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. libretexts.org This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to furnish the substituted alkene product. libretexts.org Common conditions include a palladium source (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base in a high-boiling solvent like DMF. semanticscholar.orgresearchgate.net
| Reaction | Coupling Partner | Typical Catalysts | Common Base | Resulting Bond |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Aryl-Aryl / Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Aryl-Alkynyl |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, NaOAc | Aryl-Vinyl |
Nucleophilic Substitution and Halogen-Metal Exchange Reactions
While direct nucleophilic aromatic substitution (SNAAr) on an unactivated aryl bromide like this compound is generally difficult, the bromine atom is highly susceptible to halogen-metal exchange. youtube.comlibretexts.org This reaction is a powerful method for converting the aryl bromide into a potent aryl-organometallic nucleophile. wikipedia.org
The exchange is most commonly performed with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. wikipedia.orglookchem.com The reaction is typically fast and kinetically controlled, following the reactivity trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a strong nucleophile and base, which can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a wide range of functional groups.
Alternatively, Grignard reagents can be formed through halogen-metal exchange by treating the aryl bromide with an alkylmagnesium halide, such as isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgorganic-chemistry.org This method can offer better functional group tolerance compared to organolithium reagents. wikipedia.org The resulting arylmagnesium species can then participate in reactions typical of Grignard reagents. organic-chemistry.org
Radical Reactions and Their Applications in Complex Structure Synthesis
The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical, which can then be used in various synthetic applications. While less common than the ionic pathways described above, radical-based transformations offer unique reactivity. For instance, in situ generation of an olefin from an alkyl halide followed by a Mizoroki-Heck reaction is a known strategy. semanticscholar.org Although direct examples involving this compound are not prevalent in the reviewed literature, the aryl bromide moiety is, in principle, amenable to radical-based coupling processes, such as those initiated by radical initiators or photoredox catalysis.
Transformations of the Benzyloxy Ether Moiety
The benzyloxyethyl side chain offers a secondary site for chemical modification, primarily involving the cleavage of the benzyl (B1604629) protecting group or oxidation of the benzylic position.
Selective Cleavage and Deprotection Strategies for the Benzyloxy Group
The benzyl group is a widely used protecting group for alcohols due to its general stability and the variety of methods available for its removal. organic-chemistry.org The selective cleavage of this group in this compound to reveal the primary alcohol is a key synthetic step.
A primary method for debenzylation is catalytic hydrogenolysis. youtube.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), in a solvent like ethanol (B145695) or ethyl acetate. youtube.comresearchgate.net This method is clean, often quantitative, and produces toluene (B28343) as a byproduct. youtube.com However, a key consideration for a substrate containing an aryl bromide is the potential for competitive reduction of the C-Br bond. While aryl bromides are generally more resistant to hydrogenolysis than benzyl ethers, selectivity can be substrate-dependent. thieme-connect.com Milder hydrogen transfer conditions, using a hydrogen source like 1,4-cyclohexadiene, can sometimes improve selectivity. organic-chemistry.org
Alternative methods that avoid hydrogenation are also common. Lewis acids such as boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can effectively cleave benzyl ethers, often at low temperatures and with high chemoselectivity in the presence of other functional groups. researchgate.netorganic-chemistry.org Acidic conditions, for example using trifluoroacetic acid (TFA) in the presence of a cation scavenger like pentamethylbenzene, can also be employed for deprotection. scispace.com
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Clean, high-yielding, but may affect other reducible groups. youtube.comthieme-connect.com |
| Lewis Acid Cleavage | BCl₃·SMe₂, BBr₃ | Mild conditions, good for substrates sensitive to reduction. organic-chemistry.org |
| Strong Acid Cleavage | TFA, HBr | Limited to acid-stable substrates; often requires a cation scavenger. organic-chemistry.orgscispace.com |
Oxidative Modifications of the Benzyl Ether
The benzylic C-H bonds of the ether are susceptible to oxidation. Strong oxidizing agents can convert the benzyl ether into a benzoate (B1203000) ester. organic-chemistry.org This transformation changes the chemical nature of the protecting group, allowing for its subsequent removal by hydrolysis under basic conditions. organic-chemistry.org More recently, catalytic systems using nitroxyl (B88944) radicals, such as those based on TEMPO, in combination with a stoichiometric oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), have been developed for the oxidative deprotection of benzyl groups under ambient conditions. doi.org While these methods are effective, their application must consider the potential for oxidation at other sites in the molecule.
Reactivity of the Ethylene (B1197577) Glycol Ether Linker
The ethylene glycol ether linker in this compound is a key structural feature that dictates a significant portion of the molecule's chemical behavior. This flexible chain, containing two ether oxygen atoms, presents distinct opportunities for chemical modification. The reactivity can be broadly divided into two main categories: transformations occurring on the alkyl chain of the ethoxy moiety and intramolecular cyclization reactions that leverage the proximity of the ether bridge to the ortho-bromophenyl group.
Functionalization of the Alkyl Chain in the Ethoxy Moiety
The alkyl chain of the ethoxy group, specifically the ethylene glycol unit, provides several avenues for functionalization, although the inherent stability of the ether linkages can make such transformations challenging. The reactivity of this segment is primarily centered around the ether oxygen atoms and the adjacent methylene (B1212753) groups.
A potential, albeit aggressive, modification is ether cleavage . Generally, ether bonds are robust; however, they can be cleaved under stringent acidic conditions, typically employing strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction follows a nucleophilic substitution pathway where a halide ion attacks the protonated ether. It is important to note that the benzylic ether is also susceptible to cleavage under these conditions, making selective transformation difficult.
Another functionalization strategy is substitution at the α-carbon . This involves the deprotonation of a carbon atom adjacent to an ether oxygen using a potent base, which generates a nucleophilic center capable of reacting with an electrophile. The acidity of these protons is relatively low, necessitating the use of strong bases such as organolithium reagents.
Oxidation of the methylene groups within the ethoxy chain presents a further possibility for modification. Reagents like ruthenium tetroxide (RuO₄) are capable of oxidizing C-H bonds adjacent to ether oxygens to form carbonyl groups. However, this approach is often non-selective and could lead to oxidation at multiple positions along the ethylene glycol chain, as well as at the benzylic position.
A summary of these potential functionalization reactions, which are based on general ether reactivity rather than specific studies on this compound, is provided in the table below.
| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |
| Ether Cleavage | HBr or HI, heat | Bromo- or iodo-functionalized fragments | This is a non-selective process that would likely cleave both ether linkages. |
| α-Alkylation | 1. n-BuLi, THF, -78 °C2. Electrophile (e.g., CH₃I) | Alkylated ether derivative | Requires a very strong base; regioselectivity could be a significant challenge. |
| Oxidation | RuO₄ (catalytic RuCl₃ with NaIO₄) | Carbonyl-containing derivatives | A non-selective oxidation is the most probable outcome. |
Intramolecular Cyclization Reactions Involving the Ethoxy Bridge
The strategic placement of a bromo substituent at the ortho position to the ether linkage in this compound creates an ideal precursor for intramolecular cyclization reactions to synthesize heterocyclic structures. These reactions typically result in the formation of a new carbon-oxygen bond, leading to a ring system that incorporates the ethoxy bridge.
A classic and well-established method for achieving such a transformation is the intramolecular Ullmann condensation . wikipedia.orgmdpi.comorganic-chemistry.org This copper-catalyzed reaction facilitates the coupling of an aryl halide with an alcohol. For a molecule such as this compound, a preliminary debenzylation step would be required to reveal a terminal hydroxyl group. The resultant 2-(2-bromophenoxy)ethanol (B1278966) could then undergo intramolecular cyclization in the presence of a copper catalyst and a base to yield a six-membered dihydro-1,4-benzodioxin ring system.
More contemporary approaches to this type of C-O bond formation involve palladium-catalyzed intramolecular etherification . rsc.orgrsc.org These methods often offer the advantage of proceeding under milder reaction conditions and with a wider range of substrates compared to the traditional Ullmann reaction. Similar to the Ullmann condensation, this pathway would also necessitate the presence of a free hydroxyl group on the ethoxy chain to function as the nucleophile.
The table below outlines the key parameters for these potential intramolecular cyclization reactions, assuming the necessary precursor bearing a terminal hydroxyl group has been synthesized.
| Reaction Type | Catalyst/Reagents | Base | Solvent | Temperature (°C) | Product Type |
| Intramolecular Ullmann Condensation | CuI or other Cu(I) salts | K₂CO₃, Cs₂CO₃ | Pyridine, DMF, or other polar aprotic solvents | >100 | Dihydro-1,4-benzodioxin derivative |
| Palladium-Catalyzed Intramolecular Etherification | Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃, XPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 | Dihydro-1,4-benzodioxin derivative |
These cyclization strategies represent powerful methodologies for the construction of complex heterocyclic molecules from ortho-haloaryl ether precursors. The selection of a particular method would be contingent on the specific substrate and the desired reaction parameters. Although not explicitly documented for this compound, the underlying principles of these reactions are well-established for analogous systems and indicate a highly feasible reaction pathway for this compound following appropriate modification. nih.govrsc.org
Mechanistic Elucidation and Computational Investigations of 1 2 Benzyloxy Ethoxy 2 Bromobenzene Reactions
Experimental Mechanistic Studies
Experimental investigations into the reactions of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene would likely focus on understanding the kinetics and catalytic cycles of its transformations, particularly in the context of etherification and cross-coupling reactions.
Kinetic Investigations of Etherification Pathways
The formation of the ether linkage in this compound or its subsequent reactions often involves nucleophilic substitution or metal-catalyzed processes. Kinetic studies are crucial for elucidating the underlying mechanisms of these etherification pathways. For analogous systems, such as the etherification of glycerol, reaction mechanisms can proceed through pathways like the SN2 mechanism, which involves a nucleophilic attack by a hydroxyl group on a protonated alcohol with the loss of a water molecule. The rate of such reactions is often influenced by factors like temperature and the molar ratio of reactants.
In transition metal-catalyzed etherifications, such as copper-catalyzed reactions of aryl bromides, kinetic data can reveal the rate-determining step. For instance, in certain copper-catalyzed C–O bond formations, kinetic analyses have shown that the reaction can be rate-limited by the transmetallation of an alkoxide to the copper center. This is in contrast to some palladium-catalyzed systems where reductive elimination can be the rate-determining step. A Hammett analysis, which examines the effect of substituents on the reaction rate, can further elucidate the nature of the transition state. For example, a positive ρ value in a Hammett plot for the reaction of substituted bromobenzenes is consistent with oxidative addition being at least partially rate-limiting.
Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations
The presence of a bromobenzene (B47551) moiety makes this compound a suitable substrate for various transition metal-mediated transformations, most notably palladium- and copper-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Ullmann reactions. chem-station.com The elucidation of the catalytic cycles in these transformations is fundamental to understanding and optimizing the reaction conditions.
In the context of copper-catalyzed Ullmann-type reactions, the mechanism is believed to involve the coordination of the nucleophile (an alcohol in the case of etherification) to a Cu(I) salt. This is followed by the coordination of the aryl halide. The subsequent steps are thought to involve an oxidative addition-reductive elimination sequence or a σ-bond metathesis pathway. The exact mechanism can be influenced by the nature of the ligands, the solvent, and the base used.
Interactive Table: Key Steps in a Generalized Palladium-Catalyzed Etherification Cycle
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | The aryl bromide adds to the Pd(0) center, breaking the C-Br bond and forming a Pd(II) species. | Pd(II)-aryl-halide complex |
| Ligand Exchange/ Deprotonation | The alcohol nucleophile displaces a ligand and is deprotonated by a base to form a palladium alkoxide. | Pd(II)-aryl-alkoxide complex |
Theoretical Chemistry Approaches
Theoretical chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Characterization
Density Functional Theory (DFT) has become a standard computational method for analyzing reaction pathways and characterizing transition states in organic and organometallic reactions. digitellinc.com For reactions involving this compound, DFT calculations could be employed to map out the potential energy surfaces of various mechanistic pathways.
In the study of Ullmann-type coupling reactions, DFT calculations have been used to determine the activation energies of key steps, such as the activation of the haloarene. mdpi.com These computational findings have shown a direct correlation between the calculated activation energy and the experimentally observed reaction yields. mdpi.comnih.gov By modeling the geometries of reactants, intermediates, transition states, and products, DFT can provide a quantitative understanding of the factors that control the reaction's feasibility and selectivity. For instance, Frontier Molecular Orbital (FMO) analysis can reveal how substituents on the aryl halide affect the reaction by altering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby influencing the rate of nucleophilic attack. digitellinc.com
Molecular Modeling and Conformational Analysis of this compound and its Intermediates
Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational preferences of molecules like this compound and its reaction intermediates. The flexible ethoxy and benzyloxy groups can adopt multiple conformations, which can influence the molecule's reactivity and its interactions with catalysts.
Interactive Table: Computational Methods in Mechanistic Studies
| Method | Application | Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction pathway analysis, transition state characterization | Activation energies, reaction energies, geometries of intermediates and transition states, electronic properties |
| Molecular Modeling | Conformational analysis | Lowest energy conformers, rotational barriers, steric effects |
| Activation Strain Model | Analysis of reaction barriers | Decomposition of activation energy into strain and interaction energies |
Structural Analogues and Derivatization Strategies for 1 2 Benzyloxy Ethoxy 2 Bromobenzene
Synthesis of Positional and Chain Length Analogues of Benzyloxy-Bromobenzenes
The synthesis of analogues of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene, including positional isomers and variations in the ethoxy chain length, can be achieved through established etherification methodologies. A common and effective approach is the Williamson ether synthesis, which involves the reaction of a sodium alkoxide with an appropriate alkyl halide. For instance, reacting a substituted bromophenol with a benzyloxy-functionalized alkyl halide, or conversely, a sodium salt of a brominated benzyloxy alcohol with benzyl (B1604629) halide, would yield the desired ether.
Modern synthetic methods offer milder and more versatile alternatives. One such method involves the use of 2-benzyloxy-1-methylpyridinium triflate, a neutral organic salt that acts as an electrophilic benzyl source upon warming. nih.gov This reagent can transfer a benzyl group to an alcohol under neutral conditions, which is particularly advantageous for substrates with acid- or base-sensitive functional groups. nih.gov A convenient one-pot protocol involves the in situ formation of the active reagent by treating 2-benzyloxypyridine with methyl triflate in the presence of the alcohol substrate. nih.gov
Another contemporary strategy is the direct alkoxylation of benzylic C(sp³)–H bonds, which provides a more atom-economical route. researchgate.net Silver-catalyzed methods, for example, can facilitate the cross-coupling of various benzyl substrates with primary, secondary, or tertiary alcohols using an oxidant like potassium persulfate. researchgate.net Such methods could be adapted to construct the benzyloxy ether linkage in the target analogues.
The synthesis of positional isomers (e.g., where the bromine is at the meta- or para-position relative to the ether linkage) would involve selecting the corresponding starting bromophenol (e.g., 3-bromophenol (B21344) or 4-bromophenol). To synthesize chain-length analogues, the ethylene (B1197577) glycol moiety can be replaced with longer-chain diols, such as propylene (B89431) glycol or butylene glycol, in the initial synthetic steps to generate homologues with extended ether chains.
| Synthetic Strategy | Key Reagents | Typical Conditions | Applicability for Analogues |
|---|---|---|---|
| Williamson Ether Synthesis | Sodium hydride (NaH), bromophenol, benzyloxyalkyl halide | Aprotic solvent (e.g., THF, DMF), room temp. to reflux | Versatile for positional and chain-length analogues. |
| Using 2-Benzyloxypyridine | 2-Benzyloxypyridine, methyl triflate (MeOTf), MgO | Toluene (B28343) or trifluorotoluene, 85-90 °C | Mild, neutral conditions suitable for complex substrates. nih.gov |
| Silver-Catalyzed C-H Alkoxylation | Silver catalyst, potassium persulfate (K₂S₂O₈), alcohol | Room temperature | Direct C-H functionalization for forming benzyl ethers. researchgate.net |
Exploration of Substituent Effects on Reactivity and Selectivity in Related Ether Systems
Substituents on the aromatic rings of benzyloxy-ether systems profoundly influence their reactivity and the selectivity of their reactions. lumenlearning.com These effects are primarily governed by the interplay of inductive and resonance (conjugative) effects, which alter the electron density of the aromatic ring and the stability of reaction intermediates. lumenlearning.com
Reactivity Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (e.g., methoxy, alkyl): These groups activate the benzene (B151609) ring towards electrophilic substitution by increasing its nucleophilicity. lumenlearning.com In reactions that proceed through a carbocation intermediate, such as the solvolysis of benzyl derivatives, EDGs on the benzyl ring significantly stabilize the positive charge at the benzylic carbon. For example, a 4-methoxy group enhances the solvolysis rate of benzyl-gem-dichlorides far more than a 4-chloro substituent, indicating substantial stabilization of the developing positive charge in the transition state.
Electron-Withdrawing Groups (e.g., nitro, halides): These groups deactivate the benzene ring towards electrophilic attack by inductively withdrawing electron density. lumenlearning.com A nitro group can decrease the ring's reactivity by a factor of roughly a million. lumenlearning.com In reactions involving carbocation intermediates, EWGs are destabilizing. The relative reactivity of ether linkages can also be influenced; for instance, O-benzyl groups are generally easier to cleave than O-methyl groups, a selectivity that can be exploited in synthetic applications. rsc.org
Selectivity Effects: Substituents not only alter reaction rates but also direct the outcome of reactions.
Regioselectivity: In electrophilic aromatic substitution, the existing substituents direct incoming electrophiles to specific positions. EDGs are typically ortho, para-directing, while most EWGs are meta-directing. msu.edu When two substituents are present, their directing effects can be either reinforcing or antagonistic, with the outcome often dictated by the most powerfully activating group. msu.edu
Chemoselectivity and Mechanistic Pathways: Substituents can influence the reaction mechanism itself. In mannosylation reactions, the electronic nature of substituents affects the key equilibrium between a covalent triflate intermediate (favoring an Sₙ2-like, β-selective reaction) and various ion pairs (leading to lower selectivity). nih.gov More electron-withdrawing substituents can destabilize the ion pair, thus favoring the more selective Sₙ2-like pathway. nih.gov Similarly, in solvolysis reactions, changing from strongly electron-donating to strongly electron-withdrawing substituents on a benzyl ring can shift the mechanism from a stepwise (D_N + A_N) process involving a discrete carbocation to a concerted (A_N D_N) one. nih.gov
| Substituent Type | Example Groups | Effect on Reactivity (Electrophilic Attack) | Effect on Selectivity |
|---|---|---|---|
| Strongly Activating (EDG) | -OH, -NH₂, -OR | Greatly increases rate | Ortho/para-directing; can favor Sₙ1/carbocation pathways. msu.edu |
| Moderately Activating (EDG) | -O(CO)R, -R (alkyl) | Increases rate | Ortho/para-directing. msu.edu |
| Deactivating (EWG) | -F, -Cl, -Br, -I | Slightly decreases rate | Ortho/para-directing (resonance donation outweighs induction). lumenlearning.com |
| Strongly Deactivating (EWG) | -NO₂, -CN, -SO₃H, -CF₃ | Greatly decreases rate | Meta-directing; can favor concerted or Sₙ2-like pathways. nih.govnih.gov |
Stereochemical Considerations in Related Chiral Benzyloxy-Ethers
Stereochemistry, the three-dimensional arrangement of atoms, is a critical consideration in the synthesis and function of complex molecules, including chiral benzyloxy-ethers. nih.gov A molecule is chiral if it is non-superimposable on its mirror image; these two forms are known as enantiomers. nih.gov The synthesis of a single enantiomer, known as asymmetric synthesis, is a key goal in modern organic chemistry and is crucial when a molecule's biological activity is specific to one stereoisomer. ethz.chijpsr.com
Several strategies are employed to control stereochemistry during the synthesis of chiral ethers:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars. ethz.ch For instance, chiral (2R)- and (2S)-benzyl-2,3-epoxypropyl ethers can be synthesized from commercially available O-benzyl-L-serine, where the inherent chirality of the amino acid dictates the stereochemistry of the final product. researchgate.net
Chiral Auxiliaries: An enantiopure auxiliary group is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. researchgate.net This substrate-controlled method allows for the formation of new stereocenters in a defined relative configuration. ethz.ch Double asymmetric synthesis, which uses two chiral auxiliaries, can achieve even higher levels of diastereoselectivity. numberanalytics.com
Chiral Catalysts: A substoichiometric amount of a chiral catalyst is used to favor the formation of one enantiomer over the other (reagent control). ethz.ch For example, the asymmetric C-H functionalization of benzyl silyl (B83357) ethers can be achieved with high diastereoselectivity (91-95% de) and enantioselectivity (95-98% ee) using chiral dirhodium catalysts like Hashimoto's Rh₂(S)-PTTL)₄. organic-chemistry.org Similarly, iridium complexes with chiral pybox ligands can catalyze allylic substitutions to form branched oxime ethers with high enantioselectivity. researchgate.net
The choice of strategy depends on the specific target molecule and the nature of the key bond-forming reaction. The success of these methods is often evaluated by the diastereomeric excess (de) or enantiomeric excess (ee), which measure the purity of the desired stereoisomer. uou.ac.in
| Stereoselective Strategy | Principle | Example Application | Key Advantage |
|---|---|---|---|
| Chiral Pool Synthesis | Uses a readily available, enantiopure natural product as a starting material. ethz.ch | Synthesis of chiral epoxy ethers from O-benzyl-L-serine. researchgate.net | Predictable absolute stereochemistry. |
| Chiral Auxiliaries | A temporary chiral group on the substrate directs a stereoselective reaction. ethz.ch | Diastereoselective imino 1,2-Wittig rearrangement using a chiral auxiliary. researchgate.net | High diastereoselectivity, often recyclable auxiliary. |
| Chiral Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction. ethz.ch | Rh-catalyzed C-H functionalization of benzyl silyl ethers. organic-chemistry.org | High efficiency and atom economy (catalytic amounts). |
Advanced Applications in Organic Synthesis and Materials Science
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene as a Key Intermediate in Multi-Step Syntheses
In the realm of multi-step organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful construction of complex target molecules. This compound is a prime example of a key intermediate that offers a convergence of desirable chemical functionalities, enabling chemists to forge intricate molecular frameworks through sequential reactions.
The presence of the bromine atom on the benzene (B151609) ring is of particular significance, as it provides a reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools in modern organic synthesis, and the bromoarene moiety of this compound is an excellent substrate for these transformations. This allows for the introduction of a diverse range of substituents at the 2-position of the phenoxy group, thereby facilitating the elaboration of the molecular structure.
Furthermore, the benzyloxyethoxy side chain is not merely a passive spectator in these synthetic sequences. The benzyl (B1604629) group serves as a robust protecting group for the hydroxyl function, which can be selectively removed under various conditions, most commonly via hydrogenolysis. This deprotection step unmasks a primary alcohol, which can then be further functionalized. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can participate in etherification or esterification reactions. This latent reactivity significantly enhances the synthetic utility of this compound, allowing for its incorporation into a broader scope of target molecules.
The sequential nature of these transformations—cross-coupling at the aromatic ring followed by manipulation of the side chain—exemplifies the role of this compound as a key intermediate. This step-wise approach allows for the controlled and predictable assembly of complex structures, a cornerstone of modern synthetic strategy.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative |
| Heck Coupling | Alkene, Pd catalyst, base | Stilbene derivative |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl derivative |
| Benzyl Ether Deprotection | H₂, Pd/C | Primary alcohol |
Construction of Heterocyclic and Polycyclic Systems utilizing this compound
The strategic placement of the bromo and benzyloxyethoxy groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic and polycyclic systems, most notably dibenzo[b,f]oxepines. These seven-membered oxygen-containing rings are present in a number of biologically active compounds.
The synthesis of the dibenzo[b,f]oxepine core from this compound can be envisioned through an intramolecular biaryl coupling reaction. A common strategy involves an initial intermolecular cross-coupling reaction to attach a second aryl group to the bromine-bearing carbon. Subsequent deprotection of the benzyl ether to reveal the primary alcohol, followed by its conversion to a suitable leaving group (e.g., a tosylate or mesylate), sets the stage for an intramolecular Williamson ether synthesis. Alternatively, an intramolecular Heck reaction or other palladium-catalyzed cyclizations could be employed to forge the seven-membered ring.
Beyond dibenzo[b,f]oxepines, the versatile functionalities of this compound can be harnessed to construct other heterocyclic systems. For example, after a Suzuki coupling to introduce a suitably functionalized aryl group, the ethoxy side chain can be manipulated to participate in cyclization reactions, leading to the formation of fused ring systems containing oxygen heterocycles. The specific nature of the heterocyclic system that can be constructed is largely dependent on the reaction partners and the sequence of synthetic steps employed.
The ability to construct these complex polycyclic scaffolds from a relatively simple starting material underscores the importance of this compound in synthetic organic chemistry. The strategic incorporation of this building block can significantly streamline the synthesis of challenging target molecules.
Table 2: Illustrative Reaction Scheme for Dibenzo[b,f]oxepine Synthesis
| Step | Reaction | Intermediate/Product |
| 1 | Suzuki coupling with 2-formylphenylboronic acid | 2'-(2-(Benzyloxy)ethoxy)-[1,1'-biphenyl]-2-carbaldehyde |
| 2 | Reduction of aldehyde | (2'-(2-(Benzyloxy)ethoxy)-[1,1'-biphenyl]-2-yl)methanol |
| 3 | Deprotection of benzyl ether | 2-(2'-(2-Hydroxyethoxy)-[1,1'-biphenyl]-2-yl)methanol |
| 4 | Intramolecular cyclization (e.g., Mitsunobu reaction) | Dibenzo[b,f]oxepine derivative |
Precursors for Pharmaceutical and Agrochemical Intermediates
The structural motifs accessible from this compound, particularly the dibenzo[b,f]oxepine core and other related biaryl structures, are of significant interest in the pharmaceutical and agrochemical industries. Many biologically active compounds contain these frameworks. Consequently, this compound can be considered a valuable precursor for the synthesis of intermediates destined for these applications.
For instance, certain dibenzo[b,f]oxepine derivatives have shown potential as therapeutic agents. nih.govorgsyn.orgresearchgate.net The synthesis of these compounds often requires the assembly of the core tricyclic system, a task for which this compound is well-suited. By employing the synthetic strategies outlined in the previous section, chemists can access a variety of substituted dibenzo[b,f]oxepines, which can then be further elaborated to produce active pharmaceutical ingredients (APIs).
The biaryl structures that can be generated via cross-coupling reactions of this compound are also prevalent in medicinal chemistry. These motifs are often found in compounds designed to interact with specific biological targets. The ability to introduce a wide range of substituents onto the aromatic rings allows for the fine-tuning of the pharmacological properties of the resulting molecules.
In the agrochemical sector, the development of new pesticides and herbicides often relies on the discovery of novel molecular scaffolds that exhibit desired biological activity. The heterocyclic and polycyclic systems derived from this compound represent a rich source of chemical diversity for such discovery programs.
While direct examples of the use of this compound in the synthesis of commercial drugs or agrochemicals may not be readily available in the public domain, its potential as a precursor is evident from the established importance of the molecular architectures it can generate. Its role as a versatile building block allows for the efficient exploration of chemical space in the search for new bioactive compounds.
Advanced Analytical Techniques for Structural and Mechanistic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene in solution. Both ¹H and ¹³C NMR provide atom-specific information regarding the chemical environment, connectivity, and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-exchangeable protons in the molecule. The predicted spectrum for this compound would show distinct signals for the protons on the bromobenzene (B47551) ring, the benzyl (B1604629) group, and the ethoxy linker. The chemical shift (δ) of each proton is influenced by the electron density of its local environment, and spin-spin coupling provides information about adjacent protons.
Aromatic Protons: The four protons on the 2-bromophenyl group and the five protons on the benzyl group would appear in the aromatic region (typically δ 6.8–7.6 ppm). The ortho-substitution on the brominated ring would lead to a complex splitting pattern for its four protons. The five protons of the unsubstituted benzyl ring would show characteristic multiplets.
Methylene (B1212753) Protons: The two methylene groups of the ethoxy linker (-O-CH₂-CH₂-O-) would likely appear as distinct triplets around δ 3.8–4.3 ppm, coupling with each other. The benzylic protons (-O-CH₂-Ph) would appear as a singlet around δ 4.6 ppm, as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. For this compound, 13 distinct signals would be expected, as the molecule lacks symmetry.
Aromatic Carbons: The carbons of the two aromatic rings would resonate in the δ 110–160 ppm region. The carbon atom directly bonded to the bromine atom (ipso-carbon) is expected to show a signal at a lower chemical shift (around δ 112 ppm) due to the "heavy atom effect" of bromine. The carbon attached to the ether oxygen would be shifted downfield.
Aliphatic Carbons: The three sp³-hybridized carbons of the benzyloxyethoxy side chain would appear in the upfield region, typically between δ 65–75 ppm.
The following table provides predicted chemical shifts for the distinct carbon and proton environments in the molecule.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Bromobenzene Ring (4 CH) | 6.8 – 7.6 (multiplets) | 114 – 134 |
| Bromobenzene Ring (C-Br) | - | ~112 |
| Bromobenzene Ring (C-O) | - | ~156 |
| Benzyl Ring (5 CH) | 7.2 – 7.4 (multiplets) | 127 – 129 |
| Benzyl Ring (ipso-C) | - | ~137 |
| -O-CH₂- (ethoxy) | ~4.2 (triplet) | ~69 |
| -CH₂-O- (ethoxy) | ~3.8 (triplet) | ~70 |
| -O-CH₂-Ph (benzyl) | ~4.6 (singlet) | ~73 |
Advanced Mass Spectrometry (MS) Techniques for Elucidating Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₅H₁₅BrO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.
The electron ionization (EI) mass spectrum would exhibit a characteristic molecular ion peak [M]⁺•. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.5% and ⁸¹Br ≈ 49.5%), the molecular ion would appear as a pair of peaks of nearly equal intensity, [M]⁺• and [M+2]⁺•, at m/z 306 and 308 (for the monoisotopic masses).
The fragmentation of the molecular ion provides significant structural information. Key fragmentation pathways would include:
Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-O bond to lose a benzyl radical, forming a highly stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectra of benzyl ethers.
Alpha-Cleavage of Ethers: Cleavage of bonds alpha to the ether oxygens is common. This could lead to the loss of the C₇H₇O• radical or the bromophenoxyethyl radical.
Loss of Bromine: Fragmentation involving the loss of a bromine atom (•Br) from the molecular ion would result in an ion at m/z 227.
The table below summarizes the predicted key ions in the mass spectrum.
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 306/308 | [C₁₅H₁₅BrO₂]⁺• | Molecular Ion (M⁺• / [M+2]⁺•) |
| 227 | [C₁₅H₁₅O₂]⁺ | Loss of •Br |
| 183/185 | [C₈H₈BrO]⁺ | Cleavage of the ethoxy C-O bond |
| 171/173 | [C₆H₄BrO]⁺ | Bromophenol cation |
| 107 | [C₇H₇O]⁺ | Benzyloxymethyl cation |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation (often base peak) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would display several key absorption bands confirming its structure:
Aromatic C-H Stretch: A series of sharp bands would appear just above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹).
Aliphatic C-H Stretch: Stronger bands corresponding to the methylene groups would be observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).
Aromatic C=C Stretch: Multiple sharp bands of variable intensity would be present in the 1450–1600 cm⁻¹ region, characteristic of the two different aromatic rings.
C-O Ether Stretch: One or more strong, characteristic bands would appear in the 1050–1250 cm⁻¹ region, confirming the presence of the aryl-alkyl and dialkyl ether linkages.
C-Br Stretch: A band in the far-infrared or fingerprint region, typically between 500–600 cm⁻¹, would indicate the carbon-bromine bond.
The following table details the expected characteristic IR absorption bands.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3030 – 3100 | C-H Stretch | Aromatic (sp² C-H) |
| 2850 – 2960 | C-H Stretch | Aliphatic (sp³ C-H) |
| 1450 – 1600 | C=C Stretch | Aromatic Ring |
| 1200 – 1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 1050 – 1150 | Symmetric C-O-C Stretch | Alkyl Ether |
| 900 – 675 | C-H Bend (out-of-plane) | Aromatic Ring Substitution |
| 500 – 600 | C-Br Stretch | Bromoalkane |
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction is a definitive technique for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. This technique is applicable only to crystalline solids.
A review of publicly available chemical literature and structural databases indicates that no crystal structure for this compound or its immediate derivatives has been reported. Therefore, no experimental data on its solid-state architecture is currently available. If the compound could be crystallized, an X-ray diffraction study would provide invaluable information on the dihedral angles of the ether chain and the relative orientation of the two aromatic rings in the crystal lattice.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene, and what factors influence reaction yields?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (bromine displacement) or cross-coupling reactions (e.g., Suzuki-Miyaura). For substitution, a methoxyethyl-substituted bromobenzene precursor (e.g., 1-bromo-2-(2-methoxyethyl)benzene) can be modified using benzyloxyethoxy groups under alkaline conditions . For cross-coupling, Ru-catalyzed C–H arylation with aryl halides is effective, as demonstrated in similar bromobenzene derivatives . Key factors affecting yields include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalyst selection : Palladium or ruthenium catalysts improve coupling efficiency.
- Temperature : Substitution reactions typically require 60–80°C, while coupling may need higher temperatures (100–120°C).
Table 1: Synthetic Route Comparison
| Method | Yield Range | Key Conditions | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 45–65% | K₂CO₃, DMF, 70°C | |
| Ru-Catalyzed C–H Arylation | 70–85% | [Ru], ligand, 110°C |
Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- Benzyloxy protons appear as a singlet at δ 4.5–5.0 ppm.
- Bromine deshields adjacent protons, causing splitting (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- X-ray Crystallography :
- Single-crystal studies (e.g., CCDC: 156840-57-2) confirm bond angles and spatial arrangement of substituents .
- IR Spectroscopy :
- Ether C-O stretches at 1100–1250 cm⁻¹; bromine C-Br at 500–600 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations evaluate electronic effects of substituents on reaction pathways. For example:
- Electrophilicity Index : Predicts susceptibility to nucleophilic attack at the bromine site.
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge-transfer feasibility in catalytic cycles.
Tools like PISTACHIO and REAXYS databases validate computational predictions against experimental data .
Q. What strategies resolve contradictions in reported reaction outcomes, such as varying yields in nucleophilic substitutions?
- Methodological Answer : Contradictions often arise from differences in:
- Steric hindrance : Bulkier substituents reduce accessibility to the bromine site.
- Solvent purity : Trace water in DMF can hydrolyze intermediates, lowering yields .
Resolution Strategies : - Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps.
- Isotopic Labeling : Use ¹⁸O-labeled benzyloxy groups to track substitution mechanisms .
Data Contradiction Analysis
Q. Why do oxidation reactions of the benzyloxyethoxy group yield conflicting products (aldehydes vs. carboxylic acids) in different studies?
- Methodological Answer : Product divergence depends on oxidizing agent strength :
- Mild agents (MnO₂) : Stop at aldehyde intermediates (e.g., 2-(benzyloxyethoxy)benzaldehyde) .
- Strong agents (KMnO₄/H⁺) : Proceed to carboxylic acids (e.g., 2-(benzyloxyethoxy)benzoic acid).
Recommendation: Use TLC monitoring to halt reactions at desired stages.
Safety and Handling
Q. What precautions are critical when handling hazardous intermediates during synthesis?
- Methodological Answer :
- Brominated intermediates : Use fume hoods and PPE (nitrile gloves, goggles).
- Toxic byproducts : Install scrubbers for HBr gas neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
